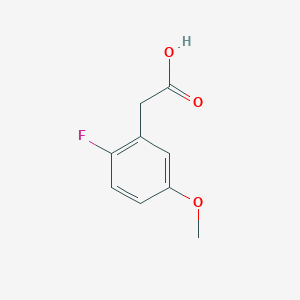

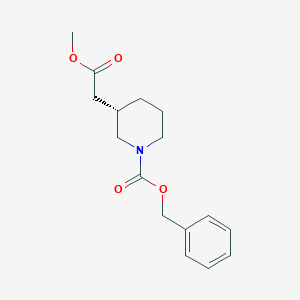

2-(2-Fluoro-5-methoxyphenyl)acetic acid

説明

Synthesis Analysis The synthesis of related fluorinated and methoxylated phenylacetic acids often involves multi-step reactions including amidation, etherification, and hydrolysis processes. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid illustrates a complex process involving starting materials like p-Methylaniline and chloroacetic chloride, leading to the target compound through a series of chemical transformations (Liu Ying-xiang, 2007). Such methodologies could be adapted for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired fluorinated and methoxylated phenylacetic acid derivative.

Molecular Structure Analysis The molecular structure of compounds similar to 2-(2-Fluoro-5-methoxyphenyl)acetic acid often features significant interactions that influence their crystalline arrangement and stability. For example, 2-Amino-2-(2-fluorophenyl)acetic acid showcases how the planar structure of the acetate anion with a fluorophenyl group attached can form hydrogen bonds in its crystal structure, demonstrating the structural implications of fluorination on molecular conformation and intermolecular interactions (J. Burns & E. Hagaman, 1993).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Manufacturing .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” plays a critical role as an intermediate in the synthesis of various compounds. In the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates.

Methods of Application or Experimental Procedures

The synthesis process for such intermediates often involves cross-coupling reactions and diazotization.

Results or Outcomes

A related compound, 2-Fluoro-4-bromobiphenyl, is a pivotal intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material.

Role in Cancer Treatment Research

Specific Scientific Field

This application is relevant to the field of Oncology .

Summary of the Application

The compound’s relevance extends to oncology, where fluorinated derivatives, such as those related to 5-fluorouracil (5-FU), have been explored for their therapeutic potential.

Methods of Application or Experimental Procedures

Fluorinated pyrimidines are critical in treating various cancers due to their ability to interfere with nucleic acid synthesis.

Results or Outcomes

Friedel-Crafts Alkylation of Hydronaphthalenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .

Methods of Application or Experimental Procedures

The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .

Results or Outcomes

The outcome of this reaction is the formation of alkylated hydronaphthalenes .

Suzuki-Miyaura Cross-Coupling Reactions

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Results or Outcomes

The outcome of this reaction is the formation of biaryl or substituted styrene compounds .

Friedel-Crafts Alkylation of Hydronaphthalenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .

Methods of Application or Experimental Procedures

The Friedel-Crafts alkylation involves the electrophilic substitution of alkyl groups on aromatic rings .

Results or Outcomes

The outcome of this reaction is the formation of alkylated hydronaphthalenes .

Suzuki-Miyaura Cross-Coupling Reactions

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Results or Outcomes

The outcome of this reaction is the formation of biaryl or substituted styrene compounds .

特性

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methoxyphenyl)acetic acid | |

CAS RN |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)